Technical Guide: Chemical Structure, Reactivity, and Pharmaceutical Applications of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
Technical Guide: Chemical Structure, Reactivity, and Pharmaceutical Applications of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
Introduction and Strategic Utility
In modern drug discovery, the rapid generation of structurally diverse compound libraries relies heavily on versatile, bifunctional building blocks. 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (CAS: 68634-09-3), commonly referred to as 3-cyano-5-indanecarbonyl chloride, serves as a highly valuable intermediate in medicinal chemistry[1].
Featuring a rigid bicyclic indane core, this molecule presents two orthogonal sites of reactivity: a highly electrophilic aromatic acyl chloride and an aliphatic (benzylic) nitrile. As a Senior Application Scientist, I approach this compound not just as a reagent, but as a strategic node for divergent synthesis. The acyl chloride allows for immediate, coupling-reagent-free functionalization with diverse amines, while the cyano group acts as a masked primary amine, carboxylic acid, or tetrazole bioisostere, enabling deep structure-activity relationship (SAR) exploration.
Physicochemical Properties & Structural Analysis
Understanding the physical properties of this compound is critical for predicting its behavior in solution and designing robust handling protocols[2]. The presence of the heavy chlorine atom and the compact bicyclic ring contributes to its relatively high density, while the strong dipole-dipole interactions from both the cyano and acyl chloride groups result in an elevated boiling point.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride |
| CAS Registry Number | 68634-09-3 |
| Molecular Formula | C11H8ClNO |
| Molecular Weight | 205.64 g/mol |
| SMILES | c1cc2c(cc1C(=O)Cl)C(CC2)C#N |
| Density (Calculated) | 1.321 g/cm³ |
| Boiling Point (Calculated) | 365.3 °C at 760 mmHg |
| Flash Point (Calculated) | 174.7 °C |
Data sourced from authoritative chemical databases[2],[3].
Mechanistic Insights: Orthogonal Bifunctional Reactivity
The true value of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride lies in its orthogonal reactivity.
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Electrophilic Acyl Carbon (C5 Position): The acyl chloride is primed for nucleophilic acyl substitution. Because it is attached directly to the aromatic ring, its reactivity is slightly stabilized by resonance compared to aliphatic acyl chlorides, yet it remains highly reactive toward amines and alcohols without the need for expensive coupling reagents (e.g., HATU, EDC).
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Benzylic Nitrile (C3 Position): The cyano group is situated on the saturated cyclopentane ring but adjacent to the aromatic system (benzylic position). This positioning slightly activates the nitrile toward reduction or cycloaddition while maintaining stability during the initial acyl substitution.
Caption: Divergent synthetic pathways of 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride.
Synthetic Applications in Drug Discovery
In a pharmaceutical setting, this compound is typically deployed in parallel library synthesis . By distributing a core solution of the acyl chloride across a 96-well plate containing diverse primary and secondary amines, chemists can rapidly generate a library of indane-carboxamides.
Once the amide library is synthesized, the cyano group can be subjected to a secondary transformation. For example, converting the nitrile to a tetrazole provides a lipophilic, metabolically stable bioisostere of a carboxylic acid, a common tactic in designing angiotensin receptor blockers or specific kinase inhibitors.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to confirm success.
Workflow Visualization
Caption: Standard workflow for parallel amide library synthesis using acyl chloride intermediates.
Protocol A: General Procedure for Amidation (Parallel Synthesis)
Objective: Form an amide bond while preserving the cyano group.
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Preparation: Dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Causality: Anhydrous solvents are strictly required to prevent the competitive hydrolysis of the acyl chloride into the unreactive carboxylic acid.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the amine solution. Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups create steric hindrance, preventing the base itself from acting as a nucleophile and forming unwanted acylammonium side products.
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Acyl Chloride Addition: Cool the mixture to 0 °C. Slowly add 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature over 2 hours.
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Self-Validation Checkpoint (The Methanol Quench): To validate completion, extract a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. Logic: Unreacted acyl chloride will instantly convert to the methyl ester upon contact with methanol. If the LC-MS shows the mass of the methyl ester, the reaction is incomplete. If only the desired amide mass is present, proceed to workup.
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Workup: Wash the organic layer with saturated aqueous NaHCO3. Causality: The basic aqueous wash neutralizes the HCl byproduct and hydrolyzes any trace unreacted acyl chloride into the water-soluble sodium carboxylate salt, partitioning it away from the organic product.
Protocol B: Selective Reduction of the Nitrile
Objective: Convert the cyano group to a primary amine without cleaving the newly formed amide bond.
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Hydrogenation Setup: Dissolve the amide product from Protocol A in methanol. Add a catalytic amount of Raney Nickel or 10% Pd/C.
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Boc-Protection In Situ: Add Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv) to the mixture. Causality: Primary amines formed from nitrile reduction are highly nucleophilic and can attack unreacted nitriles to form secondary amine dimers. Trapping the nascent amine immediately as a Boc-protected amine prevents this dimerization.
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Reaction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to remove the catalyst.
Handling, Stability, and Safety
As an acyl chloride, 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is highly moisture-sensitive[3].
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Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.
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Degradation: Exposure to atmospheric moisture leads to the generation of hydrogen chloride (HCl) gas and the formation of 3-cyano-5-indanecarboxylic acid. A degraded batch will appear as a white, insoluble precipitate in anhydrous DCM.
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Safety: Handle exclusively inside a properly ventilated fume hood. The compound causes severe skin burns and eye damage due to the release of HCl upon contact with tissue moisture.
References
- chemBlink Online Database of Chemicals. "3-Cyano-5-indanecarbonyl chloride (CAS 68634-09-3) | Physicochemical properties, SDS, safety information & Suppliers.
- GuideChem Chemical Dictionary. "68634-09-3 C11H8ClNO - 1H-Indene-5-carbonyl chloride, 3-cyano-2,3-dihydro- (9CI).
Sources
- 1. 3-Cyano-5-indanecarbonyl chloride (CAS 68634-09-3) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 2. 3-Cyano-5-indanecarbonyl chloride (CAS 68634-09-3) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 3. Page loading... [guidechem.com]
